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Compound of Interest

Compound Name: 1-(3-PYRIDYL)-1,4-BUTANEDIOL

Cat. No.: B014506 Get Quote

Disclaimer: Direct toxicological data for 1-(3-PYRIDYL)-1,4-BUTANEDIOL is not available in

the public domain. This document provides a comprehensive toxicological profile of its parent

compound, the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone

(NNK), as 1-(3-PYRIDYL)-1,4-BUTANEDIOL is one of its known metabolites. The toxicity of

the metabolite is intrinsically linked to the metabolism and carcinogenic activity of NNK.

Executive Summary
1-(3-PYRIDYL)-1,4-BUTANEDIOL is a metabolite of the potent tobacco-specific carcinogen, 4-

(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Due to a lack of direct toxicological

studies on this metabolite, this guide focuses on the extensive toxicological data available for

NNK. NNK is a Group 1 human carcinogen, primarily inducing lung adenocarcinoma in animal

models. Its carcinogenicity is mediated by metabolic activation to intermediates that form DNA

adducts, leading to genetic mutations. Key signaling pathways implicated in NNK-induced

tumorigenesis include the activation of β-adrenergic receptors and subsequent inactivation of

the LKB1 tumor suppressor pathway, as well as the stimulation of other oncogenic pathways

such as PI3K/AKT and NF-κB. This document summarizes the quantitative toxicity data for

NNK, details the experimental protocols used in key studies, and provides visual

representations of the relevant biological pathways.

Quantitative Toxicity Data for NNK
The following tables summarize the available quantitative data on the toxicity of 4-

(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).
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Table 1: Acute and In Vitro Toxicity of NNK
Test System Endpoint

Concentration/
Dose

Result Reference

Swiss Albino

Mice

LD50

(Intraperitoneal)
150 mg/kg -

L5178Y/Tk+/-

cells

Pig-a gene

mutation

≥ 100 µg/ml (with

S9 activation)

Significant

increase in

mutant frequency

[1]

BEAS-2B cells

expressing

CYP2A13

DNA Damage

(γH2AX assay)
1.25 µM

Significant

induction of

γH2AX

[2]

Salmonella

typhimurium
Mutagenicity Not specified

Mutagenic with

metabolic

activation

[3]

Table 2: Carcinogenicity of NNK in Animal Models
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Species/Str
ain

Route of
Administrat
ion

Dosing
Regimen

Duration
Tumor
Incidence
and Type

Reference

A/J Mice
Intraperitonea

l (i.p.)

Single dose

of 100 mg/kg
54 weeks

>50% of

pulmonary

lesions were

carcinomas

[4]

A/J Mice
Intraperitonea

l (i.p.)

8 weekly

doses of 3

µmol

26 weeks

100%

developed

lung

adenoma

[4]

Swiss Mice

(infant)

Intraperitonea

l (i.p.)

50 mg/kg at

days 1, 4, 7,

10, 14 after

birth

13-15 months

57% of males

and 37% of

females

developed

lung cancer;

some

hepatocellula

r tumors

[4]

F344 Rats
Subcutaneou

s (s.c.)

Total dose of

1, 3, or 9

mmol/kg in

60 subdoses

Not specified

Dose-

dependent

induction of

nasal cavity,

lung, and

liver tumors

[5]

Wistar Rats
Intratracheal

Instillation

Single dose

of 25 mg/kg
3 months

33.3%

alveolar

hyperplasia

and 55.6%

alveolar

atypical

dysplasia

[6]

Syrian

Golden

Subcutaneou

s (s.c.)

Single dose

of 1, 3.3, or

72 weeks 15%, 35%,

and 42.1%

[4]
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Hamsters 10 mg incidence of

respiratory

tract tumors,

respectively

Ferrets
Intraperitonea

l (i.p.)
50 mg/kg 32 weeks

66.7%

developed

lung tumors

(squamous

cell

carcinoma,

adenocarcino

ma,

adenosquam

ous

carcinoma)

[4]

Experimental Protocols
In Vivo Carcinogenicity Bioassay in A/J Mice
This protocol is based on studies investigating the tumorigenicity of NNK in a susceptible

mouse strain.

Animal Model: Female A/J mice, 6-7 weeks old.[4][7]

Test Substance: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) dissolved in a

suitable vehicle such as saline.

Administration:

Single Dose Study: A single intraperitoneal (i.p.) injection of NNK at a dose of 100 mg/kg

body weight.[4][8]

Multiple Dose Study: Weekly i.p. or intragastric (i.g.) administration of 3 µmol NNK for 8

consecutive weeks.[4][8]
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Housing and Husbandry: Animals are housed in a controlled environment with a 12-hour

light/dark cycle and ad libitum access to food and water.

Observation Period: 14 to 54 weeks post-administration.[4][8]

Endpoint Evaluation:

Animals are monitored for clinical signs of toxicity.

At the end of the observation period, mice are euthanized.

A gross pathological examination of all organs is performed, with special attention to the

lungs.

Lungs are collected, fixed (e.g., in Tellyesniczky's fixative), and surface tumors are

counted.

Tissues with suspected lesions are processed for histopathological examination to confirm

the presence and type of tumors (hyperplasia, adenoma, carcinoma).[4][9]

In Vitro Gene Mutation Assay (Pig-a Assay)
This protocol describes the methodology for assessing the mutagenic potential of NNK in a

mammalian cell line.[1]

Cell Line: L5178Y/Tk+/- mouse lymphoma cells.

Metabolic Activation: The assay is conducted with and without an exogenous metabolic

activation system (S9 mix from Aroclor 1254-induced rat liver).

Test Substance Preparation: NNK is dissolved in a suitable solvent (e.g., DMSO) to prepare

a stock solution, which is then diluted in the cell culture medium to achieve the desired final

concentrations (e.g., up to 100 µg/ml).

Exposure: Cells are exposed to various concentrations of NNK for a defined period (e.g., 4

hours).
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Mutant Selection: After the exposure period, the cells are washed and cultured for a period to

allow for the expression of mutations. Subsequently, the cells are plated in a selective

medium containing an agent that only allows mutant cells (in this case, those that have lost

the Pig-a gene function) to survive.

Data Analysis: The frequency of mutant colonies is calculated for each concentration and

compared to the vehicle control. Statistical analysis is performed to determine if there is a

significant, dose-dependent increase in mutant frequency.[1]

Signaling Pathways and Mechanisms of Action
The carcinogenicity of NNK is not only due to its genotoxicity but also its ability to dysregulate

key cellular signaling pathways that control cell proliferation, survival, and metabolism.

NNK Metabolism and Bioactivation
NNK undergoes extensive metabolism, primarily through three pathways: α-hydroxylation,

pyridine N-oxidation, and carbonyl reduction. The α-hydroxylation pathway is critical for its

carcinogenic activity as it generates unstable intermediates that can form DNA adducts.

Carbonyl reduction of NNK produces 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL),

which is also a potent lung carcinogen.[3][10] 1-(3-PYRIDYL)-1,4-BUTANEDIOL is a further

metabolite in this pathway.

NNK
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(CYP450)Bioactivation
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Figure 1: Simplified metabolic pathways of NNK.
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Activation of β-Adrenergic Receptor Signaling and LKB1
Inactivation
NNK and its metabolite NNAL can act as agonists for β-adrenergic receptors (β-ARs). This

binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

Elevated cAMP levels activate Protein Kinase A (PKA). PKA, in turn, can phosphorylate and

inactivate the liver kinase B1 (LKB1) tumor suppressor. LKB1 is a critical regulator of cellular

metabolism and growth, primarily through its activation of AMP-activated protein kinase

(AMPK). Inactivation of LKB1 disrupts this crucial tumor suppressor pathway, promoting cell

proliferation and survival.[11]
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Figure 2: NNK-mediated inactivation of the LKB1 tumor suppressor pathway.
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Other Oncogenic Signaling Pathways
NNK has been shown to activate other pro-survival and proliferative signaling pathways,

including the PI3K/AKT/mTOR and NF-κB pathways. These pathways are central to many

aspects of cancer development, including cell growth, proliferation, survival, and angiogenesis.
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Figure 3: Overview of other oncogenic pathways activated by NNK.
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Conclusion
While the toxicological profile of 1-(3-PYRIDYL)-1,4-BUTANEDIOL remains to be specifically

elucidated, its origin as a metabolite of the potent carcinogen NNK provides a strong basis for

concern. The data on NNK clearly demonstrate its genotoxic and carcinogenic properties,

mediated through metabolic activation and the dysregulation of critical cellular signaling

pathways. Future research should focus on isolating 1-(3-PYRIDYL)-1,4-BUTANEDIOL and

conducting direct toxicological assessments to determine its specific contribution to the overall

toxicity of NNK and to understand its individual risk profile. Until such data is available, it should

be handled with the same precautions as its carcinogenic parent compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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